2-Cyclopropanecarbonyloxy-benzoic acid
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Overview
Description
2-Cyclopropanecarbonyloxy-benzoic acid is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclopropanecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropanecarbonyloxy-benzoic acid typically involves the reaction of benzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of benzoic acid attacks the carbonyl carbon of cyclopropanecarbonyl chloride, forming the ester linkage.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH), resulting in the formation of alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).
Substitution: Halogens (Cl, Br), nitrating agents (HNO/HSO).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated benzoic acids, nitrobenzoic acids.
Scientific Research Applications
2-Cyclopropanecarbonyloxy-benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the area of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonyloxy-benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its anti-inflammatory activity could be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Benzoic Acid: The parent compound, widely used as a food preservative and in the synthesis of various organic compounds.
Cyclopropanecarboxylic Acid: A related compound with a cyclopropane ring, used in the synthesis of pharmaceuticals and agrochemicals.
Salicylic Acid: Another benzoic acid derivative, known for its use in acne treatment and as a precursor for aspirin.
Uniqueness: 2-Cyclopropanecarbonyloxy-benzoic acid is unique due to the presence of both a cyclopropane ring and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Biological Activity
2-Cyclopropanecarbonyloxy-benzoic acid is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropanecarbonyl group attached to a benzoic acid moiety, suggests various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H10O4
- Molecular Weight : 206.19 g/mol
- IUPAC Name : 2-(cyclopropanecarbonyloxy)benzoic acid
- Canonical SMILES : C1CC1C(=O)OC2=CC=CC=C2C(=O)O
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. This inhibition can lead to reduced inflammation and pain, positioning the compound as a potential anti-inflammatory agent.
Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory mediators through COX inhibition. This activity is comparable to other non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development in treating inflammatory diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial activity. Its structural similarity to other benzoic acid derivatives, known for their antimicrobial effects, supports this hypothesis. Further investigations are required to elucidate its efficacy against specific pathogens.
Study on COX Inhibition
A study conducted on various benzoic acid derivatives demonstrated that compounds similar to this compound showed enhanced binding affinity for COX-2 receptors. The study utilized molecular docking techniques to predict binding interactions and assessed the anti-nociceptive activity using in vivo models. Results indicated that derivatives exhibited significant pain relief compared to control groups, suggesting therapeutic potential in pain management .
Toxicological Assessment
Toxicological studies are essential for evaluating the safety profile of new compounds. Research on related compounds indicates that while some benzoic acid derivatives exhibit low toxicity levels, comprehensive studies on this compound are still needed. The existing literature suggests a favorable safety profile based on structural analogs .
Comparison with Similar Compounds
Compound Name | Structure Type | Key Activity | Notes |
---|---|---|---|
Benzoic Acid | Simple Aromatic Acid | Preservative | Widely used in food preservation |
Salicylic Acid | Hydroxybenzoic Acid | Anti-inflammatory | Precursor for aspirin |
Cyclopropanecarboxylic Acid | Cyclopropane Derivative | Synthetic Intermediate | Used in pharmaceuticals |
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-(cyclopropanecarbonyloxy)benzoic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)8-3-1-2-4-9(8)15-11(14)7-5-6-7/h1-4,7H,5-6H2,(H,12,13) |
InChI Key |
TZVHXPREMWOHJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)OC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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